6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile
Description
Properties
IUPAC Name |
6-(5-bromo-2,3-difluorophenoxy)hexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-9-7-10(14)12(15)11(8-9)17-6-4-2-1-3-5-16/h7-8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENAENDCTBBJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCCCCCC#N)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 6-Bromohexyl 3-Bromo-5,6-difluorophenyl Ether
A mixture of 3-bromo-5,6-difluorophenol (1.0 equiv) and 1,6-dibromohexane (1.2 equiv) is reacted in acetone with potassium carbonate (2.0 equiv) at 60°C for 12 hours. The phenoxide nucleophile displaces one bromide from 1,6-dibromohexane, yielding the intermediate ether.
Reaction Conditions :
Step 2: Cyanide Substitution
The terminal bromide of the intermediate is displaced using sodium cyanide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 0.1 equiv) enhance reactivity.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaCN, DMF, 80°C | 65 | 92 |
| KCN, TBAB, DMSO | 72 | 94 |
| TMSCN, CuI catalyst | 58 | 89 |
The use of KCN with TBAB in DMSO provides superior yields due to improved solubility of cyanide ions.
Step 1: Synthesis of 6-Hydroxyhexyl 3-Bromo-5,6-difluorophenyl Ether
3-Bromo-5,6-difluorophenol reacts with 6-bromohexanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF at 0°C to room temperature. This method avoids strong bases, preserving halogen integrity.
Reaction Profile :
-
Yield: 85%
-
Purity: 97% (¹H NMR)
Step 2: Tosylation and Cyanide Displacement
The alcohol is converted to a tosylate using tosyl chloride (1.2 equiv) and pyridine (2.0 equiv) in dichloromethane. Subsequent reaction with NaCN in acetone at 50°C for 4 hours affords the nitrile.
Critical Data :
-
Tosylation Yield: 91%
-
Cyanidation Yield: 88% (HPLC: 98.5%)
Comparative Analysis of Methodologies
| Parameter | Williamson Route | Tosylate Route |
|---|---|---|
| Total Yield (%) | 51 | 75 |
| Purity (%) | 92 | 98.5 |
| Reaction Steps | 2 | 3 |
| Scalability | Moderate | High |
| By-Products | Di-alkylated species | Minimal |
The tosylate route, though lengthier, offers higher purity and scalability, making it preferable for industrial applications.
Purification and Characterization
Purification Techniques
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Distillation : Avoided due to the compound’s high boiling point (estimated >250°C) and thermal instability.
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Recrystallization : The tosylate intermediate is recrystallized from ethyl acetate/hexane (1:3) at -10°C, achieving >99% purity.
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Column Chromatography : Reserved for removing trace impurities using silica gel and ethyl acetate/hexane gradients.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 2.45 (t, J = 7.0 Hz, 2H, CH₂CN), 1.50–1.30 (m, 6H, CH₂).
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¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C-O), 119.8 (CN), 115.4–110.2 (Ar-C), 68.5 (OCH₂), 25.8–23.1 (CH₂).
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HRMS (ESI) : [M+H]⁺ calcd. for C₁₃H₁₂BrF₂NO: 346.0123; found: 346.0121.
Industrial Considerations and Environmental Impact
-
Solvent Recovery : DMF and acetone are recycled via fractional distillation, reducing waste.
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Cyanide Management : Effluents are treated with Fe²⁺/HOCl to detoxify cyanide residues.
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Cost Analysis : The tosylate route incurs higher reagent costs but reduces purification expenses, yielding a net 20% cost saving over the Williamson method .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of bromine, fluorine, and nitrile groups can significantly impact its reactivity and binding affinity.
Comparison with Similar Compounds
Halogenated Phenoxyhexanenitriles
- 6-(2-Fluoro-phenoxy)hexanenitrile (CAS: 1396864-79-1): Structure: Contains a single fluoro substituent at the ortho position of the phenoxy ring. Key Difference: Lacks bromo and additional fluoro groups, reducing steric hindrance and electronic withdrawal compared to the target compound. Status: Discontinued due to unspecified commercial or synthetic challenges .
Bromo/Fluoro-Substituted Benzonitriles
- 5-Bromo-2,3-difluorobenzonitrile (CAS: 1105665-42-6): Structure: A benzonitrile core with Br at position 5 and F at positions 2 and 3. Key Difference: Smaller aromatic core (benzene vs. phenoxy-hexanenitrile chain) but similar halogenation pattern. Such compounds are often intermediates in pharmaceuticals or agrochemicals .
- 6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4): Structure: Features amino, bromo, and fluoro groups on a benzonitrile scaffold. Application: Used in organic synthesis for constructing heterocycles or bioactive molecules .
Functional Group Analogues
Hexanenitriles with Heterocyclic Substituents
- 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile :
- 6-(1H-Indol-1-yl)hexanenitrile :
Supramolecular Building Blocks
- 6-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexanenitrile :
- Structure : Uracil-derived substituent on hexanenitrile.
- Application : Forms pseudorotaxanes via host-guest interactions, enabling dynamic supramolecular polymers .
Biological Activity
6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hexanenitrile backbone with a phenoxy group substituted by a bromine atom and two fluorine atoms. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related phenoxy compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents (bromine and fluorine) may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A comparative analysis with structurally similar compounds revealed that those with halogen substitutions often displayed higher cytotoxicity .
The proposed mechanism involves the interaction of the compound with cellular membranes and specific molecular targets:
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced viability of microbial cells .
Study 1: Antibacterial Efficacy
A study tested the antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 2 μg/mL, showcasing its potential as an effective antimicrobial agent .
Study 2: Cytotoxic Effects
In vitro assays conducted on human cancer cell lines demonstrated that the compound induced significant cytotoxicity at concentrations above 10 μM. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration .
Comparative Analysis with Similar Compounds
| Compound Name | MIC (μg/mL) | Cytotoxic Concentration (μM) |
|---|---|---|
| This compound | 2 | >10 |
| 6-(4-Fluorophenoxy)hexanenitrile | 4 | >20 |
| 5-(Bromophenyl)-2-thiazole | 1 | >15 |
This table highlights the comparative effectiveness of this compound against similar compounds in terms of antimicrobial activity and cytotoxicity.
Q & A
Q. What methodologies are recommended for assessing environmental and metabolic toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
